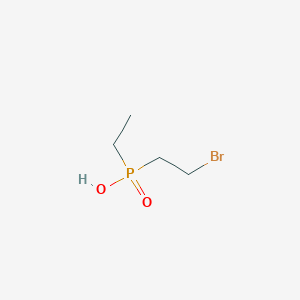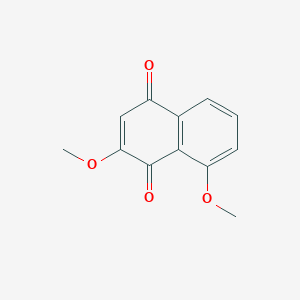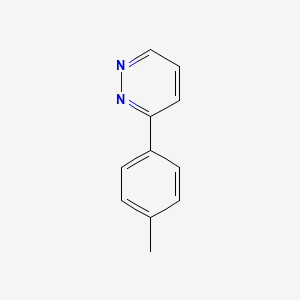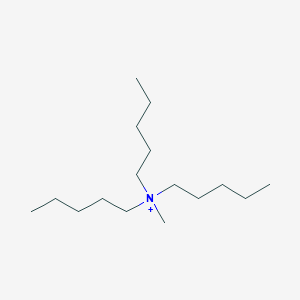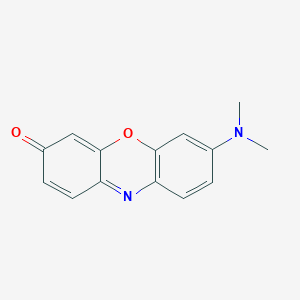
ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound belonging to the benzothiazine family. This compound is characterized by a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its structure. This compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the reaction of 2-aminobenzenethiol with ethyl acetoacetate under various conditions. One efficient method involves the neat reaction of substituted aminothiols with β-ketoesters and β-dicarbonyl compounds, yielding the desired product in high yields (85-96%) with microwave heating . This method is advantageous due to its high yield, brief reaction times, and easy work-up.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles. The use of microwave heating and solid-state reactions can be scaled up to produce significant quantities of the compound efficiently .
化学反応の分析
Types of Reactions
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazine derivatives .
科学的研究の応用
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
類似化合物との比較
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:
Phenothiazine: An analogue where the o-phenylene group is replaced by an ethylene linkage.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
51571-58-5 |
|---|---|
分子式 |
C12H12ClNO2S |
分子量 |
269.75 g/mol |
IUPAC名 |
ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2S/c1-3-16-12(15)11-7(2)14-9-5-4-8(13)6-10(9)17-11/h4-6,14H,3H2,1-2H3 |
InChIキー |
SVCMHJFDOOPCAY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
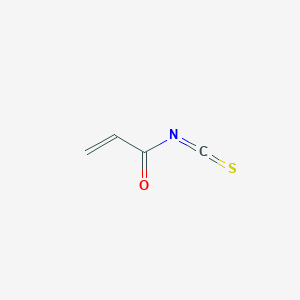
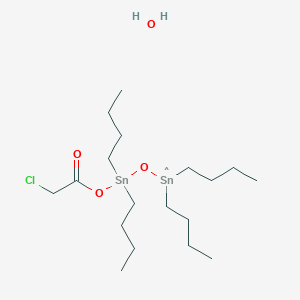
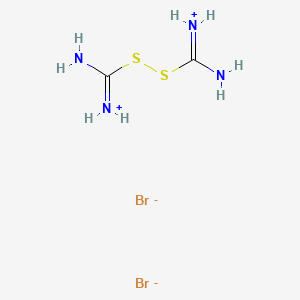
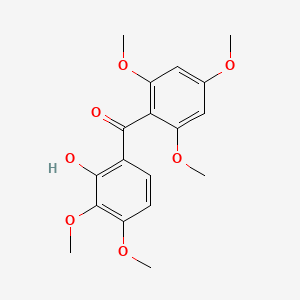
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

